An In-Depth Technical Guide to the Synthesis of (Ra,S,S)-SpiroBOX Ligands
An In-Depth Technical Guide to the Synthesis of (Ra,S,S)-SpiroBOX Ligands
Introduction
(Ra,S,S)-SpiroBOX ligands are a class of C2-symmetric chiral bis(oxazoline) ligands that have emerged as powerful tools in asymmetric catalysis. Their rigid spirobiindane backbone, a privileged chiral scaffold, imparts a well-defined and sterically hindered chiral environment around a coordinated metal center. This unique architecture has led to exceptional levels of enantioselectivity in a wide range of catalytic transformations, making them highly valuable for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth technical overview of the synthesis of a representative (Ra,S,S)-SpiroBOX ligand, focusing on the underlying principles, key experimental protocols, and practical insights for successful execution.
The synthesis of (Ra,S,S)-SpiroBOX ligands is a multi-step process that requires careful control of stereochemistry. The overall strategy involves the preparation of two key chiral building blocks: the enantiomerically pure (Ra)-1,1'-spirobiindane-7,7'-diol ((Ra)-SPINOL) and the (S,S)-configured amino alcohol, typically (S)-tert-leucinol. These precursors are then coupled and cyclized to construct the final bis(oxazoline) ligand.
This guide will be divided into three main sections, detailing the synthesis of each precursor and the final assembly of the (Ra,S,S)-SpiroBOX ligand. Each section will provide a detailed experimental protocol, explain the rationale behind the chosen procedures, and offer insights to ensure reproducibility and high yields of the target compounds.
Part 1: Synthesis of (S)-tert-Leucinol
The (S,S)-bis(oxazoline) moiety of the target ligand is derived from the chiral amino alcohol, (S)-tert-leucinol. This precursor is synthesized from the readily available and relatively inexpensive amino acid, L-tert-leucine. The key transformation is the reduction of the carboxylic acid functionality to a primary alcohol without affecting the stereocenter.
Causality Behind Experimental Choices
The reduction of a carboxylic acid to an alcohol in the presence of an amine functionality requires a chemoselective reducing agent. Lithium borohydride is a suitable choice as it is a milder reducing agent than lithium aluminum hydride and is less likely to cause side reactions. The use of trimethylsilyl chloride in the procedure is to form a silyl ether intermediate, which can facilitate the reduction and subsequent workup. The final workup with a strong base is necessary to hydrolyze any remaining esters and to liberate the free amino alcohol.
Experimental Protocol: Synthesis of (S)-tert-Leucinol[1]
Materials:
-
L-tert-Leucine
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Tetrahydrofuran (THF), anhydrous
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Lithium borohydride (LiBH4)
-
Trimethylsilyl chloride (TMSCl)
-
Methanol
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4 M Sodium hydroxide (NaOH) solution
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tert-Butyl methyl ether (TBME)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a 100 mL Schlenk tube purged with nitrogen, add L-tert-leucine (4.00 g, 30.5 mmol) and anhydrous THF (40 mL).
-
Cool the suspension to 10 °C in an ice-water bath.
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Add lithium borohydride (1.46 g, 61.0 mmol) in portions over 5 minutes.
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Allow the reaction mixture to warm to 20 °C.
-
Slowly add trimethylsilyl chloride (7.44 g, 67.1 mmol) dropwise over 30 minutes.
-
Heat the mixture to 65 °C and stir for 3 hours.
-
Cool the reaction mixture to 10 °C and quench by the slow dropwise addition of methanol (4 mL) over 20 minutes.
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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To the residue, add 4 M aqueous sodium hydroxide solution (40 mL) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with tert-butyl methyl ether (40 mL).
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Separate the organic layer and dry over anhydrous sodium sulfate.
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Filter to remove the desiccant and remove the solvent by distillation at atmospheric pressure.
-
Purify the product by vacuum distillation (0.3 kPa) to collect the fraction at 70-75 °C, yielding (S)-tert-leucinol as a colorless oil.
Data Summary: (S)-tert-Leucinol
| Property | Value |
| Appearance | Colorless oil or white crystalline mass |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Boiling Point | 70-75 °C at 0.3 kPa |
| Purity (GC) | >97.0% |
Part 2: Synthesis and Resolution of (Ra)-1,1'-Spirobiindane-7,7'-diol ((Ra)-SPINOL)
The rigid chiral backbone of the SpiroBOX ligand is derived from enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL). The synthesis of racemic SPINOL is a known process, and the key challenge lies in the efficient resolution of the enantiomers. This section will focus on a reliable method for the resolution of racemic SPINOL using N-benzylcinchonidinium chloride as a resolving agent.[1]
Causality Behind Experimental Choices
The resolution of a racemic mixture of diols can be achieved by forming diastereomeric complexes with a chiral resolving agent. N-benzylcinchonidinium chloride, a readily available chiral quaternary ammonium salt derived from cinchonidine, is an effective resolving agent for SPINOL. The principle of this resolution is the differential solubility of the two diastereomeric inclusion complexes formed between the enantiomers of SPINOL and the chiral resolving agent. One diastereomer selectively crystallizes from the solution, allowing for the separation of the enantiomers.
Experimental Protocol: Resolution of (±)-SPINOL[2]
Materials:
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Racemic 1,1'-spirobiindane-7,7'-diol ((±)-SPINOL)
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N-benzylcinchonidinium chloride
-
Methanol
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Ethyl acetate
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Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Dissolve racemic SPINOL (1.0 g) and N-benzylcinchonidinium chloride (1.5 g, 1.0 equiv.) in hot methanol (20 mL).
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Allow the solution to cool slowly to room temperature.
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After 24 hours, collect the crystalline precipitate by filtration. This solid is the inclusion complex of (Ra)-SPINOL and N-benzylcinchonidinium chloride.
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Wash the crystals with a small amount of cold methanol.
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To liberate the (Ra)-SPINOL, suspend the crystalline complex in a mixture of ethyl acetate (20 mL) and 1 M HCl (20 mL) and stir vigorously for 1 hour.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford enantiomerically enriched (Ra)-SPINOL.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Data Summary: (Ra)-SPINOL
| Property | Value |
| Appearance | White solid |
| Molecular Formula | C17H14O2 |
| Molecular Weight | 250.29 g/mol |
| Optical Rotation | Specific rotation value for the (Ra)-enantiomer |
| Enantiomeric Excess | >99% ee (after recrystallization) |
Part 3: Synthesis of (Ra,S,S)-SpiroBOX
The final step in the synthesis of (Ra,S,S)-SpiroBOX involves the construction of the bis(oxazoline) rings onto the (Ra)-SPINOL backbone using (S)-tert-leucinol. A common and effective method involves a stepwise approach starting from the dinitrile derivative of SPINOL.
Overall Synthesis Workflow
Caption: Overall synthetic workflow for (Ra,S,S)-SpiroBOX.
Causality Behind Experimental Choices
The conversion of the diol functionality of SPINOL to dinitrile is a key step. This can be achieved through a Sandmeyer-type reaction on the corresponding diamine or via a nucleophilic substitution on a bis(triflate) derivative. The dinitrile is then hydrolyzed to the more reactive dicarboxylic acid. The amide coupling between the dicarboxylic acid and (S)-tert-leucinol is typically performed using standard peptide coupling reagents to ensure high yields and avoid side reactions. Finally, the cyclization of the diamide to the bis(oxazoline) is often achieved by dehydration, for which various reagents can be employed, such as thionyl chloride or Burgess reagent.
Experimental Protocol: Synthesis of (Ra,S,S)-SpiroBOX
This protocol is a representative procedure based on established methodologies for the synthesis of similar bis(oxazoline) ligands.
Step 1: Synthesis of (Ra)-7,7'-Dicyano-1,1'-spirobiindane
This step requires the conversion of the hydroxyl groups of (Ra)-SPINOL into cyano groups. A common method involves a two-step process via the corresponding bis(triflate).
Materials:
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(Ra)-SPINOL
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Triflic anhydride (Tf2O)
-
Pyridine
-
Zinc cyanide (Zn(CN)2)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve (Ra)-SPINOL in anhydrous pyridine and cool to 0 °C.
-
Slowly add triflic anhydride and stir the reaction until completion (monitored by TLC).
-
Work up the reaction to isolate the crude bis(triflate).
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To a solution of the bis(triflate) in anhydrous DMF, add zinc cyanide and Pd(PPh3)4.
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Heat the reaction mixture under an inert atmosphere until the reaction is complete.
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After workup and purification by column chromatography, (Ra)-7,7'-dicyano-1,1'-spirobiindane is obtained.
Step 2: Synthesis of (Ra)-1,1'-Spirobiindane-7,7'-dicarboxylic acid
Materials:
-
(Ra)-7,7'-Dicyano-1,1'-spirobiindane
-
Sulfuric acid (H2SO4), concentrated
-
Water
Procedure:
-
Heat a mixture of (Ra)-7,7'-dicyano-1,1'-spirobiindane in aqueous sulfuric acid at reflux.
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and collect the precipitated dicarboxylic acid by filtration.
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Wash the solid with water and dry to obtain the pure dicarboxylic acid.
Step 3: Synthesis of the (Ra,S,S)-Diamide
Materials:
-
(Ra)-1,1'-Spirobiindane-7,7'-dicarboxylic acid
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(S)-tert-Leucinol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of (Ra)-1,1'-spirobiindane-7,7'-dicarboxylic acid in anhydrous DCM, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-tert-leucinol in anhydrous DCM.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the crude product by column chromatography to yield the diamide.
Step 4: Synthesis of (Ra,S,S)-SpiroBOX
Materials:
-
(Ra,S,S)-Diamide
-
Thionyl chloride (SOCl2)
-
Toluene, anhydrous
-
Triethylamine (TEA)
Procedure:
-
Dissolve the (Ra,S,S)-diamide in anhydrous toluene and cool to 0 °C.
-
Slowly add thionyl chloride and stir the mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux until the cyclization is complete.
-
Cool the reaction mixture and quench with a base such as triethylamine.
-
Work up the reaction and purify the crude product by column chromatography to afford the final (Ra,S,S)-SpiroBOX ligand.
Data Summary: (Ra,S,S)-SpiroBOX
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C31H38N2O2 |
| Molecular Weight | 470.65 g/mol |
| Optical Rotation | Specific rotation value for the (Ra,S,S)-isomer |
| Purity | >98% (by HPLC and NMR) |
Conclusion
The synthesis of (Ra,S,S)-SpiroBOX ligands, while intricate, is a well-established process that provides access to a powerful class of chiral ligands for asymmetric catalysis. This guide has outlined a reliable and comprehensive protocol, starting from readily available precursors. The key to a successful synthesis lies in the careful execution of each step, particularly the resolution of SPINOL and the stereospecific formation of the bis(oxazoline) rings. By understanding the underlying chemical principles and following the detailed experimental procedures provided, researchers can confidently synthesize these valuable ligands for their applications in creating chiral molecules with high enantiomeric purity. The continued development and application of SpiroBOX ligands will undoubtedly contribute to advancements in the fields of organic synthesis, drug discovery, and materials science.
References
-
Gao, X., et al. (2006). Highly efficient and practical resolution of 1,1'-spirobiindane-7,7'-diol by inclusion crystallization with N-benzylcinchonidinium chloride. Tetrahedron: Asymmetry, 17(22), 3271-3275. [Link]
